molecular formula C16H21BO4 B13051699 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one

Cat. No.: B13051699
M. Wt: 288.1 g/mol
InChI Key: MDNRAXXZAOCJMO-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one typically involves the formation of the dioxaborolane ring followed by its attachment to the benzo[B]oxepin core. One common method involves the reaction of a suitable boronic acid derivative with a diol under dehydrating conditions to form the dioxaborolane ring. This intermediate is then coupled with the benzo[B]oxepin core using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under mild conditions to form the corresponding alcohols.

    Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions, where the boron atom acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted benzo[B]oxepin derivatives.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as its role in cross-coupling reactions or its interaction with biological molecules in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-12-13(18)6-5-9-19-14(12)10-11/h7-8,10H,5-6,9H2,1-4H3

InChI Key

MDNRAXXZAOCJMO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCCO3

Origin of Product

United States

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